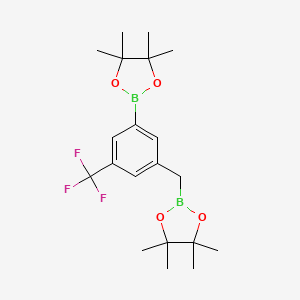

5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester is a chemical compound with the molecular formula C20H29B2F3O4. It is a boronic ester derivative, which is often used in organic synthesis due to its stability and reactivity. The compound is characterized by the presence of trifluoromethyl and diboronic acid groups, making it a valuable building block in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester typically involves the reaction of 5-(trifluoromethyl)benzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted benzyl derivatives, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: The compound is used in the development of boron-containing drugs and as a probe in biological assays.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Wirkmechanismus

The mechanism of action of 5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester involves its ability to form stable complexes with various substrates. The boronic acid groups can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalysis and molecular recognition processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylboronic acid pinacol ester

- 4-(Trifluoromethyl)phenylboronic acid

- 3,5-Di(trifluoromethyl)phenylboronic acid

Uniqueness

5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester is unique due to the presence of both trifluoromethyl and diboronic acid groups, which enhance its reactivity and stability. This makes it a versatile compound in various chemical transformations and applications.

Biologische Aktivität

5-(Trifluoromethyl)benzyl,3-diboronic acid, pinacol ester is a complex organic compound that belongs to the class of boronic acids. Boronic acids and their derivatives are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a benzyl moiety and two boronate ester functionalities. The presence of the pinacol ester enhances its stability and solubility, which are critical for biological applications.

Boronic acids often act as enzyme inhibitors by forming reversible covalent bonds with target proteins. The mechanism typically involves:

- Binding to Active Sites : The boron atom can interact with hydroxyl groups in the active site of enzymes, leading to inhibition.

- Influence on Enzyme Kinetics : Studies have shown that boronic acids can affect the kinetics of various enzymes, including proteases and glycosidases.

Anticancer Properties

Research indicates that boronic acid derivatives have potential anticancer activity. For instance, studies have demonstrated that certain boronic esters can inhibit the activity of proteasomes, leading to apoptosis in cancer cells. This is particularly relevant for compounds targeting multiple myeloma and other malignancies.

Antiviral Activity

The compound's structure suggests potential activity against viral proteases. For example, similar boronic acids have shown effectiveness against the SARS-CoV-2 main protease (Mpro), which is essential for viral replication. In vitro studies revealed binding affinities in the nanomolar range for related compounds, indicating a promising avenue for antiviral drug development .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes:

- Proteases : It may inhibit serine and cysteine proteases by forming stable complexes.

- Glycosidases : The compound's boronate group can interact with glycosidic linkages, potentially disrupting carbohydrate metabolism.

Case Studies

- SARS-CoV-2 Mpro Inhibition : A study investigated several boronic acid derivatives for their inhibitory effects on the Mpro enzyme of SARS-CoV-2. Results indicated that while some compounds displayed significant inhibition at concentrations as low as 250 nM, others showed reduced efficacy due to steric hindrance from protective groups like pinacol .

- Anticancer Activity in Myeloma Cells : Another investigation focused on the effects of boronic acid derivatives on multiple myeloma cells. The findings suggested that these compounds could induce cell cycle arrest and apoptosis through proteasome inhibition mechanisms .

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound is characterized by:

- Stability : Pinacol esters generally exhibit enhanced stability against hydrolysis compared to their free boronic acid counterparts.

- Bioavailability : The lipophilicity imparted by the trifluoromethyl group may enhance membrane permeability, facilitating better bioavailability.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 300.25 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Stability (pH 7) | Stable for > 24 hours |

| Binding Affinity (SARS-CoV-2 Mpro) | ~250 nM |

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29B2F3O4/c1-16(2)17(3,4)27-21(26-16)12-13-9-14(20(23,24)25)11-15(10-13)22-28-18(5,6)19(7,8)29-22/h9-11H,12H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPMQSUZUWSMHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC(=C2)B3OC(C(O3)(C)C)(C)C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29B2F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.